1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a chemical compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an azetidine ring, an amino group, and a p-tolyloxy moiety, which may contribute to its biological properties.
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one can be classified as an organic compound due to its carbon-based structure. It falls under the category of substituted amines and may also be considered a derivative of azetidine, which is a four-membered saturated heterocyclic compound.
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one typically involves several steps that can include the formation of the azetidine ring followed by the introduction of the p-tolyloxy group. Specific synthetic pathways may vary, but common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one features:
The molecular formula for this compound is , and its molecular weight is approximately 194.24 g/mol. The structural representation can be visualized using various cheminformatics tools or software.
The compound may undergo various chemical reactions typical for amines and ethers, including:
Reactivity studies often involve testing the compound against different substrates to elucidate its potential as a catalyst or reagent in organic synthesis.
The mechanism of action for 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is not fully elucidated but may involve:
Experimental studies would typically involve assays to measure binding affinities and inhibition constants against target proteins.
The compound is expected to exhibit typical physical properties for similar organic compounds, including solubility in organic solvents and moderate melting points.
Key chemical properties include:
Relevant data would typically be gathered from experimental studies or theoretical calculations.
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has potential applications in:
Research into this compound's biological activity could lead to significant advancements in therapeutic agents for various health conditions.
The strategic incorporation of constrained heterocycles represents a cornerstone of modern medicinal chemistry, with azetidine emerging as a privileged scaffold due to its unique physicochemical properties. Among azetidine derivatives, 3-amino-substituted variants have garnered significant research interest as conformationally restricted building blocks for bioactive molecule design. This section examines the specific structural and functional attributes of 3-aminoazetidine and its integration with aryloxy motifs, with particular emphasis on the hybrid scaffold exemplified by 1-(3-aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one (CAS: 2098011-64-2).
3-Aminoazetidine constitutes a four-membered, nitrogen-containing heterocycle featuring a primary amine at the C3 position. This compact scaffold (molecular weight: 72.11 g/mol) exhibits distinctive structural characteristics that profoundly influence its pharmacological applications:
Ring Strain and Conformational Restriction: The azetidine ring's approximately 88° bond angles create substantial ring strain, forcing substituents into specific orientations that enhance target binding selectivity. This preorganization effect reduces the entropic penalty during protein-ligand interactions compared to larger, more flexible ring systems [1] [3].
Dipole Moment and Hydrogen Bonding: The tertiary nitrogen (N1) bears a significant dipole moment (estimated >1.5 Debye), facilitating electrostatic interactions with biological targets. Meanwhile, the C3-amino group functions as a versatile hydrogen bonding partner, capable of acting as both donor (via N-H) and acceptor (via lone pair) [3] [6].
Improved Physicochemical Profile: Azetidine incorporation often enhances aqueous solubility compared to larger alicyclic amines. The basicity of the ring nitrogen (pKa ~8.5) and amino group (pKa ~10.5) can be modulated through N-substitution, providing strategic handles for optimizing membrane permeability and pharmacokinetics [6].
Table 1: Structural and Physicochemical Properties of 3-Aminoazetidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one | 2098011-64-2 | C₁₂H₁₆N₂O₂ | 220.27 | p-methylphenoxy linker, carbonyl bridge |
1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one | 2098013-45-5 | C₁₂H₁₆N₂O₂ | 220.27 | ortho-methyl substitution on aryl |
1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | Not specified | C₁₂H₁₆N₂O₂ | 220.27 | methoxy substituent at aryl ortho-position |
1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one | 1342628-14-1 | C₁₂H₁₆N₂O₂ | 220.27 | methoxy substituent at aryl meta-position |
1-(3-Aminoazetidin-1-yl)ethan-1-one HCl | 1137870-15-5 | C₅H₁₀N₂O·HCl | 150.62 | Unsubstituted acetyl prototype |
The carbonyl linkage in 1-(3-aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one creates a semi-rigid spacer between the azetidine and aryl domains. This amide bond adopts a planar conformation that restricts rotational freedom while maintaining the hydrogen bonding capabilities of both the carbonyl oxygen (hydrogen bond acceptor) and the N-H group (hydrogen bond donor) when not substituted [1] [6]. Commercial availability of this scaffold (purity ≥98%) facilitates rapid analog exploration, though synthetic accessibility remains challenging due to the ring strain and reactivity of the azetidine nitrogen [3] [6].
Aryloxy groups serve as privileged structural elements in pharmacophores, with their electronic and steric properties profoundly influencing target engagement. The p-tolyloxy moiety in 1-(3-aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one exemplifies strategic substitution patterns that modulate biological activity:
Electronic Modulation: The methyl group at the para position (+σp ~ -0.17) exerts a moderate electron-donating effect, increasing electron density on the oxygen atom. This enhances the ether's hydrogen bond accepting capacity (β parameter increase ~0.2) while marginally reducing its metabolic vulnerability to oxidative cleavage compared to electron-deficient aryl ethers [1] [6].
Steric and Conformational Effects: The p-tolyl group maintains coplanarity between the aryl ring and the ether oxygen, facilitating π-stacking interactions with aromatic residues in target proteins. Ortho-substituted analogs (e.g., 1-(3-aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, CAS 2098013-45-5) introduce steric hindrance that rotates the aryl ring approximately 60° out of plane, disrupting extended π-systems but creating unique binding pocket complementarity [3].
Hydrophobic Interactions: The methyl group increases lipophilicity (calculated logP increase ~0.5) compared to unsubstituted phenoxy, enhancing membrane penetration and hydrophobic pocket binding. This balances the polar azetidine moiety, yielding calculated partition coefficients (cLogP ~1.5) within the optimal range for blood-brain barrier penetration [1] [4].
Positional isomerism significantly impacts biological activity, as demonstrated by comparative studies of ortho, meta, and para substituted analogs. The para-substituted derivative exhibits superior crystalline stability and higher melting points than its ortho counterpart, facilitating pharmaceutical processing. Bio-layer interferometry studies on related systems indicate that para-substituted aryloxy compounds demonstrate approximately 3-fold stronger binding to membrane-associated domains compared to meta-substituted variants, likely due to optimized spatial orientation relative to the azetidine pharmacophore [3] [4] [5].
Table 2: Electronic and Steric Parameters of Aryloxy Substituents in Azetidine Hybrids
Substituent Pattern | Taft Steric Parameter (Es) | Hammett Constant (σp) | Hydrophobic Contribution (π) | Biological Activity Correlation |
---|---|---|---|---|
p-Methyl (p-tolyl) | -0.07 | -0.17 | +0.56 | Enhanced membrane binding and metabolic stability |
o-Methyl (o-tolyl) | -0.55 | -0.13 | +0.56 | Disrupted coplanarity, target selectivity modulation |
m-Methoxy | 0.00 | +0.12 | -0.02 | Moderate electron donation with steric neutrality |
p-Methoxy | -0.01 | -0.27 | -0.02 | Strong electron donation, enhanced H-bond acceptance |
The integration of 3-aminoazetidine with aryloxy motifs represents a rational hybridization strategy that merges the conformational advantages of strained heterocycles with the hydrophobic and electronic properties of aromatic systems. 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one exemplifies this approach through its ketone-linked architecture:
Synthetic Accessibility: The compound is typically synthesized via a two-step approach: (1) Protection of the 3-aminoazetidine nitrogen using Boc or Cbz groups, (2) Nucleophilic displacement where the azetidine nitrogen attacks a halo-ketone intermediate (e.g., 2-bromo-1-(p-tolyloxy)ethan-1-one). Global deprotection yields the target compound with overall yields typically ranging from 45-65% [3] [8]. Alternative routes employ carbodiimide-mediated coupling between 3-aminoazetidine hydrochloride (CAS 1137870-15-5) and p-tolyloxyacetic acid, though this method faces challenges with epimerization and requires extensive purification [8].
Structure-Activity Relationship (SAR) Insights: The carbonyl spacer length critically modulates bioactivity. Ethanone bridges (as in the subject compound) maintain optimal distance (5.2Å between azetidine N and aryl centroid) for simultaneous engagement with complementary binding pockets. Shorter acetyl linkers (e.g., 1-(3-aminoazetidin-1-yl)ethanone HCl, CAS 1137870-15-5) reduce this distance to 3.8Å, diminishing aryl-mediated interactions. The ketone's electrophilicity can be exploited for further derivatization via reductive amination or nucleophilic addition at the carbonyl carbon [3] [4] [8].
Divergent Analog Synthesis: Commercial availability of positional isomers (e.g., ortho-tolyl, meta-methoxyphenyl) enables rapid exploration of steric and electronic space. The core scaffold serves as a versatile platform for library development through: (a) Aryl domain diversification via Suzuki coupling of halogenated intermediates, (b) Azetidine nitrogen functionalization through alkylation or acylation, and (c) Amino group derivatization to amides, ureas, or sulfonamides [3] [4] [6].
Fig. 1: Synthesis Route for 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one
Step 1: Boc Protection 3-Aminoazetidine + (Boc)₂O → 3-(Boc-amino)azetidine Step 2: Nucleophilic Displacement 3-(Boc-amino)azetidine + BrCH₂C(O)OC₆H₄CH₃(p) → Boc-protected intermediate Step 3: Deprotection Intermediate + TFA → 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one
Scalability remains challenging due to the inherent reactivity of the strained azetidine ring and potential side reactions at the secondary amine. Current research focuses on flow chemistry approaches to minimize degradation during deprotection steps. The temporary out-of-stock status reported by major suppliers (e.g., BLD Pharm, CAS 2098013-45-5) underscores the synthetic challenges in large-scale production of these hybrids [3] [6]. Nevertheless, the proven bioactivity of structurally related compounds (e.g., piperidinylpyrazolopyridine LCAT activators) supports continued investigation into azetidine-aryloxy hybrids as modulators of biologically relevant targets [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7